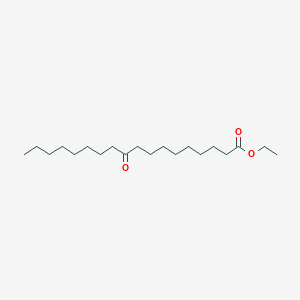

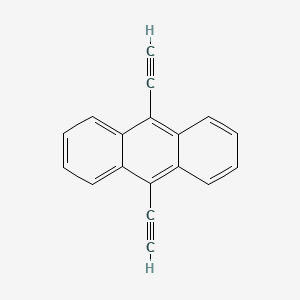

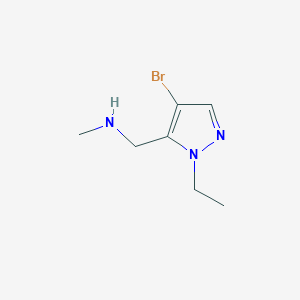

![molecular formula C30H27BO2S B3111769 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1858289-64-1](/img/structure/B3111769.png)

2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

This compound is a complex organic molecule that contains a biphenyl group attached to a dibenzothiophene unit, which is further connected to a tetramethyl-1,3,2-dioxaborolane group . The dibenzothiophene unit is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple aromatic rings and a dioxaborolane group . Unfortunately, the specific structural details for this compound are not available in the retrieved resources.科学的研究の応用

Versatile Synthesis and Pharmaceutical Applications

This compound is used in the synthesis of functionalized dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Such processes are critical for creating derivatives with potential inhibitory activities against specific enzymes, like DNA-dependent protein kinase (DNA-PK), which plays a role in DNA repair mechanisms. The ability to modify this compound through various substitutions allows for the exploration of pharmaceutical properties and the development of new therapeutic agents (Rodríguez-Arístegui et al., 2011).

Material Science and Polymer Research

The compound is also integral in material science, particularly in the development of deeply colored polymers containing specific units in the main chain. Such polymers, synthesized via palladium-catalyzed polycondensation, are explored for their solubility, molecular weights, and potential applications in organic electronics (Welterlich et al., 2012).

Organic Synthesis and Molecular Engineering

Additionally, it is used in the synthesis of boronate-substituted stilbenes, highlighting its role in the creation of novel molecules with potential applications ranging from material science to biomedicine. These boron-containing compounds are investigated for their properties and potential uses in various fields, including as intermediates for further chemical reactions and as components in advanced materials (Das et al., 2015).

Advanced Electronic Materials

In the realm of electronic materials, this compound contributes to the development of polymers with multi-electrochromic properties. Asymmetric structure monomers derived from it can be electropolymerized to form films with diverse electrochromic behaviors, which are essential for advancements in electrochromic devices and displays (Hu et al., 2019).

将来の方向性

Thiophene-based compounds have been attracting much attention in the research community due to their outstanding electrical properties, boosting their use in different light-driven applications such as photocatalysis, organic thin film transistors, photoelectrodes, and organic photovoltaics . Therefore, it’s plausible that this compound could also find applications in these areas.

作用機序

Target of Action

The compound, also known as 4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane, is a complex organic molecule. It has been found to interact with DNA-dependent protein kinase (DNA-PK) . DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks and plays a significant role in maintaining genomic stability .

Mode of Action

The compound acts as a potent inhibitor of DNA-PK . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of DNA and other proteins involved in the DNA repair process . This inhibition disrupts the normal function of DNA-PK, leading to an accumulation of DNA damage and potentially inducing cell death .

Biochemical Pathways

The compound’s action primarily affects the DNA repair pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining (NHEJ) pathway, one of the major mechanisms cells use to repair double-strand breaks in DNA . This disruption can lead to an accumulation of DNA damage, which can trigger apoptosis, or programmed cell death .

Result of Action

The compound’s inhibition of DNA-PK leads to an accumulation of DNA damage . This can result in cell death, particularly in cancer cells, which often rely on DNA repair mechanisms to survive despite their high rates of DNA mutation . Therefore, the compound could potentially be used as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-18-10-17-25-24-16-9-15-23(27(24)34-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGVICVAGYGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

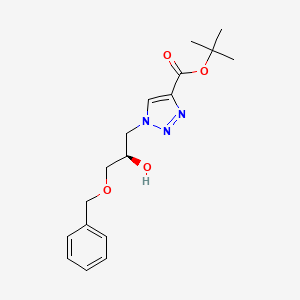

![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)